N-methyl-N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}pyridin-2-amine
Description
N-methyl-N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}pyridin-2-amine is a complex organic compound that features a trifluoromethyl group, a thiazole ring, a piperidine ring, and a pyridine ring
Properties
Molecular Formula |
C15H17F3N4S |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-methyl-N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl]pyridin-2-amine |
InChI |
InChI=1S/C15H17F3N4S/c1-21(13-4-2-3-7-19-13)11-5-8-22(9-6-11)14-20-12(10-23-14)15(16,17)18/h2-4,7,10-11H,5-6,8-9H2,1H3 |
InChI Key |
UZHTXQMFRVKIBK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC(=CS2)C(F)(F)F)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}pyridin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction involving a suitable aldehyde and an amine.
Coupling with Pyridine: The final step involves coupling the piperidine derivative with a pyridine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
N-methyl-N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-methyl-N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the thiazole ring play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets by either inhibiting or activating them, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and pyridine groups but lacks the thiazole and piperidine rings.
N1-(4-Methylpyrimidin-2-yl)sulfanilamide: This compound has a similar sulfonamide structure but differs in the presence of a pyrimidine ring instead of a thiazole ring.
Uniqueness
N-methyl-N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}pyridin-2-amine is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the thiazole and piperidine rings contribute to its binding affinity and specificity for molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
